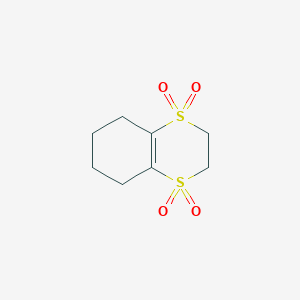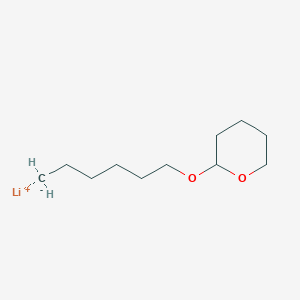
lithium;2-hexoxyoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-hexoxyoxane is a chemical compound that combines lithium with 2-hexoxyoxane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-hexoxyoxane typically involves the reaction of lithium with 2-hexoxyoxane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-hexoxyoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different lithium-containing compounds.
Substitution: this compound can participate in substitution reactions where the hexoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium oxide, while reduction could produce lithium hydride or other lithium-based compounds.
Applications De Recherche Scientifique
Lithium;2-hexoxyoxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders and other neurological conditions.
Industry: Utilized in the production of advanced materials, including batteries and other energy storage devices.
Mécanisme D'action
The mechanism of action of lithium;2-hexoxyoxane involves its interaction with specific molecular targets and pathways. In biological systems, it may affect neurotransmitter levels and signaling pathways, leading to its therapeutic effects. The compound’s ability to modulate these pathways is thought to be related to its interaction with enzymes and receptors involved in neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium chloride: Used in various industrial applications and as a reagent in chemical synthesis.
Lithium hydroxide: Utilized in the production of lithium-ion batteries and other energy storage devices.
Uniqueness
Lithium;2-hexoxyoxane is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike other lithium compounds, it combines the properties of lithium with those of 2-hexoxyoxane, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
51732-23-1 |
|---|---|
Formule moléculaire |
C11H21LiO2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
lithium;2-hexoxyoxane |
InChI |
InChI=1S/C11H21O2.Li/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;/h11H,1-10H2;/q-1;+1 |
Clé InChI |
GQQPWSJTCLBIEL-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]CCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
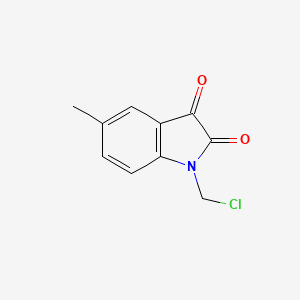

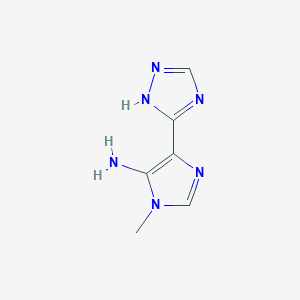
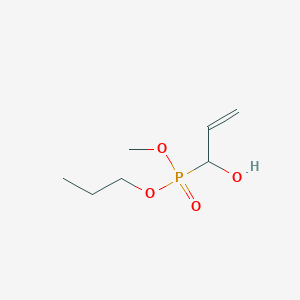
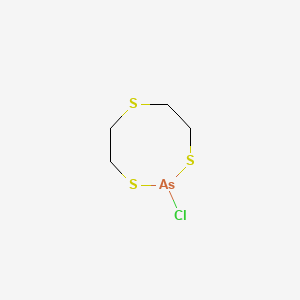


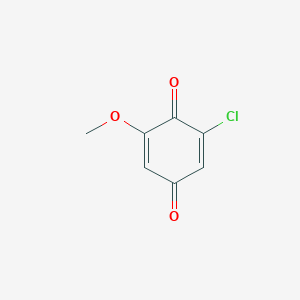

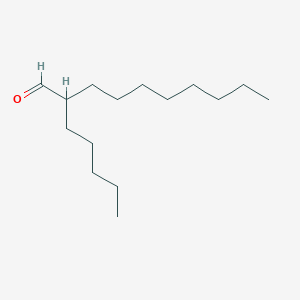
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)

